Fmoc-Met-OH-1-13C
Overview
Description
Fmoc-Met-OH-1-13C: is a labeled analogue of N-Fmoc-L-methionine, where the carbon at the 1-position is replaced with the isotope carbon-13. This compound is commonly used in peptide synthesis and various biochemical applications. The presence of the carbon-13 isotope makes it particularly useful in nuclear magnetic resonance (NMR) studies, allowing for detailed structural and dynamic analysis of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-OH-1-13C involves the incorporation of the carbon-13 isotope into the methionine molecule. The general synthetic route includes the protection of the amino group of methionine with the fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions typically involve the use of organic solvents and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The isotopic labeling is achieved through the use of carbon-13 enriched precursors, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Met-OH-1-13C undergoes various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can revert oxidized methionine back to its original state.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Deprotected methionine ready for further reactions
Scientific Research Applications
Chemistry: Fmoc-Met-OH-1-13C is widely used in solid-phase peptide synthesis (SPPS) to create labeled peptides for structural studies. The carbon-13 label allows for detailed NMR analysis, providing insights into peptide conformation and dynamics .
Biology: In biological research, this compound is used to study protein folding, interactions, and stability. The labeled methionine residues can be tracked in metabolic studies to understand protein synthesis and degradation pathways .
Medicine: this compound is used in the development of peptide-based therapeutics. The labeled peptides can be used in drug development to study the pharmacokinetics and pharmacodynamics of peptide drugs .
Industry: In the industrial sector, this compound is used in the production of labeled peptides for various applications, including quality control and process optimization in peptide manufacturing .
Mechanism of Action
The mechanism of action of Fmoc-Met-OH-1-13C primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of methionine during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed under basic conditions, allowing the methionine residue to participate in further biochemical interactions .
Comparison with Similar Compounds
Fmoc-Met-OH: The non-labeled version of the compound.
Fmoc-Gly-OH-1-13C: A similar compound where glycine is labeled with carbon-13.
Fmoc-Met-OH-15N: A similar compound where methionine is labeled with nitrogen-15
Uniqueness: Fmoc-Met-OH-1-13C is unique due to its specific carbon-13 labeling, which provides enhanced capabilities for NMR studies. This isotopic labeling allows for precise tracking and analysis of methionine residues in peptides and proteins, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl(113C)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i19+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-ZLHLYFPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745796 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286460-73-9 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286460-73-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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